N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide is a complex organic compound that features a benzodioxole ring and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps. One common route includes the reaction of 2H-1,3-benzodioxole with a suitable chloromethylating agent to introduce the benzodioxol-5-ylmethyl group. This intermediate is then reacted with 4-(2,4-dichlorophenoxy)butanoic acid under amide-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under suitable reducing conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of the amide group would produce the corresponding amine.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The benzodioxole ring and dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar benzodioxole ring but with a different functional group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide is unique due to the combination of the benzodioxole ring and the dichlorophenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c19-13-4-6-15(14(20)9-13)23-7-1-2-18(22)21-10-12-3-5-16-17(8-12)25-11-24-16/h3-6,8-9H,1-2,7,10-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHZRPXZXYTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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